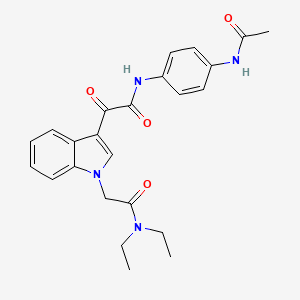
N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural components:
- Indole Ring : A bicyclic structure known for its role in various biological activities.
- Diethylamino Group : A moiety that may enhance solubility and bioavailability.
- Acetamido Phenyl Moiety : Contributes to the compound's interaction with biological targets.
The molecular formula is C24H26N4O4 with a molecular weight of approximately 434.496 g/mol .
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that indole-based compounds can modulate signaling pathways involved in cancer progression, providing a rationale for further exploration of this compound in oncology .
Neuroprotective Effects
Indole derivatives are also noted for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neuroinflammation and neuronal survival pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease. Research has shown that modifications to the indole structure can enhance selectivity and potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegeneration .
Interaction Studies
Preliminary interaction studies suggest that this compound may engage in hydrogen bonding and π-π stacking interactions due to its aromatic components. These interactions could enhance binding affinity to target proteins or enzymes involved in disease pathways, which is critical for its potential therapeutic applications .
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the Indole Derivative : Utilizing appropriate precursors to construct the indole core.
- Introduction of Functional Groups : Adding the diethylamino and acetamido groups through standard organic reactions such as acylation or alkylation.
- Purification : Employing techniques like recrystallization or chromatography to obtain pure product .
Case Studies and Research Findings
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-4-27(5-2)22(30)15-28-14-20(19-8-6-7-9-21(19)28)23(31)24(32)26-18-12-10-17(11-13-18)25-16(3)29/h6-14H,4-5,15H2,1-3H3,(H,25,29)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZNCVFLTNTALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














